Structural Differentiation: ω-3 vs. ω-6 Double-Bond Configuration of C26:5 3-Oxoacyl-CoA
(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA (ω-3 configuration) exhibits a distinct double-bond positional pattern compared to its positional isomer (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA (ω-6 configuration) [1]. The ω-3 compound is derived from the elongation of ω-3 C24:5 precursors, whereas the ω-6 isomer originates from ω-6 C24:5 substrates [2]. The ω-3 compound contains a 3-oxo group at the β-position of the acyl chain, which distinguishes it from the reduced (non-oxo) analog (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA .
| Evidence Dimension | Double-bond positional configuration and oxidation state |
|---|---|
| Target Compound Data | ω-3 configuration (11Z,14Z,17Z,20Z,23Z) with 3-oxo group; molecular formula C47H70N7O18P3S; average mass 1146.081 Da; net charge -4 [1] |
| Comparator Or Baseline | ω-6 positional isomer: (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA, molecular formula C47H70N7O18P3S; average mass 1146.1 Da; monoisotopic mass 1149.4024 Da [3] |
| Quantified Difference | Identical molecular formula and similar molecular weight (1146.081 vs. 1146.1 Da); difference resides in double-bond positions (11Z vs. 8Z starting position) and corresponding precursor specificity |
| Conditions | Structural comparison based on ChEBI and MetaCyc database annotations |
Why This Matters
The ω-3 configuration dictates pathway-specific metabolic fate; using the ω-6 isomer would yield erroneous conclusions in ω-3 VLCPUFA biosynthesis and peroxisomal β-oxidation studies.
- [1] ChEBI (2021). CHEBI:74663 - (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA(4−). View Source
- [2] MetaCyc. Reaction: RXN-20384 (malonyl-CoA + (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA + H+ → (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA + CO2 + coenzyme A). View Source
- [3] MetaCyc. Compound: (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA (CPD-22050), molecular weight 1146.1 Da. View Source
